Silicic acid, aluminum salt

Description

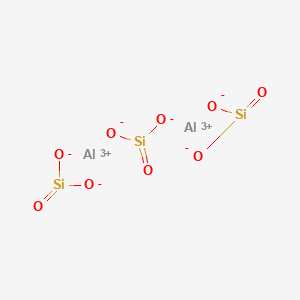

Structure

2D Structure

Properties

IUPAC Name |

dialuminum;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZIKUPSQINGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O9Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014506 | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS] | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminatesilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14504-95-1, 1327-36-2, 1335-30-4 | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminatesilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, aluminum salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate(3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Aluminosilicate Materials

Aqueous and Solution-Based Routes

Aqueous and solution-based routes are foundational methods for synthesizing aluminosilicate (B74896) materials. These techniques involve the reaction of silicon and aluminum precursors in a liquid medium, allowing for controlled precipitation and formation of the desired aluminosilicate structure.

Co-precipitation Techniques

Co-precipitation is a widely utilized method for producing amorphous aluminosilicates. This technique involves the simultaneous precipitation of silicon and aluminum species from a solution by adjusting conditions such as pH. frontiersin.orgresearchgate.net The process typically starts with an acidic aluminum salt solution, such as aluminum nitrate (B79036) or aluminum sulfate (B86663), and a basic sodium silicate (B1173343) solution. researchgate.netnih.gov When these solutions are mixed, the pH change causes the metal ions to precipitate as hydroxides, which then form the aluminosilicate structure. frontiersin.org

The properties of the resulting material are highly dependent on the synthesis parameters. For instance, the Si/Al molar ratio and the coordination numbers of aluminum (which can be four or six) are key factors that influence the characteristics of the synthesized aluminosilicates. researchgate.net The pH of the initial mixture is another critical variable; syntheses can be carried out at highly alkaline (pH 11) or acidic (pH 2) conditions, leading to different crystalline phases and surface areas. ufba.br For example, co-precipitation at a high pH can yield materials with a significantly larger specific surface area compared to those produced by other methods. ufba.br Researchers have successfully synthesized amorphous aluminosilicates with high specific surface areas (158 m²/g) using this direct chemical process. nih.gov

Table 1: Co-precipitation Synthesis Parameters and Outcomes

| Precursors | pH | Key Findings | Resulting Material | Reference |

|---|---|---|---|---|

| Aluminum nitrate, Sodium silicate | - | Dropping sodium silicate into aluminum nitrate solution. | Amorphous aluminum silicate powder with a specific surface area of 158 m²/g. | nih.gov |

| Co(NO₃)₂·6H₂O, Al(NO₃)₃·9H₂O, Aluminosilicate clay mineral | 10 | Co²⁺ and Al³⁺ first adsorb on the clay surface, then precipitate as hydroxides. | CoAl₂O₄ hybrid pigments. | frontiersin.org |

| Aluminum sulfate, Sodium silicate | - | Produces amorphous aluminosilicates with a homogeneous Al environment. | Amorphous aluminosilicates with excellent ion-exchange selectivity for Cs⁺ and Sr²⁺. | researchgate.net |

| NiCl₂·6H₂O, AlCl₃, Na₂SiO₃·9H₂O, Na₂CO₃ | 11 | Yields Ni-Al hydrotalcite, takovite, and amorphous silica (B1680970). | Nanocomposites with a specific surface area up to 302 m²/g. | ufba.br |

Sol-Gel Processes

The sol-gel process is a versatile and widely adopted method for creating aluminosilicate materials, including glasses and ceramics, at lower temperatures than traditional melting techniques. pocketdentistry.combohrium.com This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The synthesis typically uses metal alkoxides and metal salts as precursors, such as tetraethyl orthosilicate (B98303) (TEOS) for silica and aluminum nitrate or aluminum alkoxides for alumina (B75360). elte.hursc.orgtsu.ru

The fundamental steps involve the hydrolysis of the precursors, followed by polycondensation reactions that lead to the formation of a three-dimensional network of Si-O-Al bonds. ceramics-silikaty.cz This method allows for excellent control over the material's purity, homogeneity, and microstructure at the nanoscale. pocketdentistry.com The properties of the final product, such as pore structure and surface acidity, can be finely tuned by adjusting synthesis conditions like the Si/Al ratio, water content, and heat treatment of the gel. bohrium.comtsu.ru Non-hydrolytic sol-gel routes, which involve the polycondensation between precursors like silicon acetate (B1210297) and tris(dimethylamido)alane, have also been developed to produce homogeneous aluminosilicate xerogels. rsc.org

Multi-step Sol-Gel Approaches

To achieve greater control over the final material's homogeneity, especially for aluminum-rich aluminosilicates, multi-step sol-gel techniques are employed. cambridge.orgumn.edu A common strategy is the "pre-hydrolysis" method, where the silicon precursor (e.g., TEOS) is partially hydrolyzed before the aluminum precursor is introduced. cambridge.org This sequential addition helps prevent the rapid, uncontrolled hydrolysis and precipitation of the aluminum species, which can lead to an inhomogeneous product. cambridge.org

The choice of solvent plays a crucial role. For instance, using isopropanol (B130326) as a solvent allows for the formation of homogeneous, transparent gels with a high aluminum content (Al/Si ratio up to 0.75). cambridge.org Nuclear Magnetic Resonance (NMR) studies have revealed that in such systems, transesterification reactions occur, where the aluminum precursor reacts with the alcohol solvent. This reaction protects the aluminum from premature hydrolysis, allowing the silicon alkoxide groups to hydrolyze and condense more slowly, ultimately forming a uniform gel network. cambridge.org Two-step synthesis protocols, where gels are formed under specific pH conditions and then aged, can produce mesoporous aluminosilicates with narrow pore size distributions and high catalytic activity. tsu.ruresearchgate.net

Solvothermal Crystallization Methods

Solvothermal synthesis is a variation of the hydrothermal method where the solvent is not water, but an organic liquid. acs.org This technique is particularly useful for synthesizing crystalline aluminosilicates, such as zeolites, that may not form under standard hydrothermal conditions. acs.orgresearchgate.net The process involves heating the precursor mixture in a sealed vessel (autoclave) at temperatures typically between 100°C and 250°C. acs.orgscispace.com

This method has been successfully used to synthesize novel aluminosilicate structures. For example, lithosite (-LIT) type aluminosilicate zeolites were synthesized for the first time by the solvothermal treatment of low-silica zeolite powders dispersed in alcohol containing dissolved potassium hydroxide (B78521) (KOH). acs.org The choice of solvent is critical; a mixture of 50% ethanol (B145695) and 50% water has been found to be an effective system for crystallizing aluminogermanate sodalites at low temperatures. researchgate.net Solvothermal methods can also be combined with other techniques, such as the initial hydrothermal crystallization of a zeolite followed by the solvothermal growth of a metal-organic framework on its surface to create hybrid composite materials. scispace.com

Hydrothermal Synthesis Pathways

Hydrothermal synthesis is a prevalent method for producing crystalline aluminosilicates, particularly zeolites. ugm.ac.idgoogle.com The process involves heating an aqueous gel mixture of silica and alumina sources in a sealed autoclave under autogenous pressure. google.combohrium.com The elevated temperature and pressure facilitate the dissolution of the amorphous precursors and the subsequent crystallization of the stable zeolite phase. bohrium.com

A wide variety of precursors can be used, including sodium silicate and aluminum nitrate, or even waste materials like red mud, which contains high levels of alumina and silica. ugm.ac.idresearchgate.net The properties of the final product are highly influenced by synthesis parameters such as temperature, crystallization time, the Si/Al ratio, and the presence of structure-directing agents (templates) or seed crystals. acs.orgrsc.orgacs.org For example, mesoporous aluminosilicates with high hydrothermal stability have been synthesized using a seed-assisted approach, which significantly improves the product yield and reduces the amount of organic template required. rsc.org Similarly, the molarity of the base, such as KOH, is a critical factor in determining the resulting crystalline phase. google.com

Table 2: Hydrothermal Synthesis Parameters and Outcomes

| Precursors / Method | Temperature & Time | Key Findings | Resulting Material | Reference |

|---|---|---|---|---|

| Mineral natrolite seeds | 150°C for 1-10 days | Seeding is a critical factor for synthesis; an initially disordered phase transforms into an ordered one with time. | Aluminosilicate natrolite (Al-NAT) zeolites. | acs.org |

| Seed-assisted approach with P123 template | - | Seed crystals provide a growth surface, decreasing template amount and increasing yield. | Mesoporous aluminosilicates (MAs) with high hydrothermal stability. | rsc.org |

| Red mud, Cetyltrimethylammonium bromide (CTAB) | 80°C for 24 h | Utilizes industrial waste as a source for Al and Si. | Amorphous mesoporous aluminosilicates. | ugm.ac.id |

| Water glass, Aluminum sulfate, F68 template | Assembly at 30-40°C for 18-36 h, Crystallization at 90-120°C for 48-80 h | An acid-free method using sodium persulfate strategy. | Hydrothermally stable Al-SBA-15 with moderate acidity. | acs.org |

| Kaolin (B608303), KOH | 130°C for 2.0 h | The molarity of KOH strongly influences the pH and the resulting product. | Kaolin amorphous derivative. | google.com |

Advanced and Specialized Fabrication Techniques

Beyond conventional solution-based routes, advanced and specialized techniques have been developed to create aluminosilicate materials with unique properties and structures. These methods offer enhanced control over composition, morphology, and purity.

One such method is solid-state ceramic synthesis . This high-temperature process involves the reaction of solid component powders. For example, the feldspar (B12085585) anorthite (B1171534) (CaAl₂Si₂O₈) can be synthesized by milling and calcining constituent powders of aluminum sesquioxide (Al₂O₃), silicon dioxide (SiO₂), and calcium monoxide (CaO). tennessee.edu The resulting powder can then be densified using techniques like uniaxial hot-pressing to produce high-density ceramic pellets. tennessee.edu

Another advanced approach involves the use of crystal growth inhibitors (CGIs) during hydrothermal synthesis. This "CGI-assisted method" allows for the fabrication of materials with controlled morphologies. For instance, adding cetyltrimethylammonium bromide (CTAB) as a CGI during the synthesis of AEI-type aluminosilicate zeolites results in sheet-like crystals instead of conventional cubic particles. rsc.org This altered morphology can improve properties like molecular diffusivity, which is beneficial for catalytic applications. rsc.org

Additive manufacturing, or 3D printing , is also being adapted for aluminosilicate fabrication. Transparent, multi-component nanoporous glasses can be created by first formulating a photocurable sol-gel ink containing precursors like TEOS and aluminum L-lactate. researchgate.net This ink is then structured using high-resolution 3D printing techniques like stereolithography. Finally, a thermal treatment converts the printed gel into a transparent glass object with a complex geometry. researchgate.net

Hybrid techniques are also being explored for specialized applications like optical fibers. A novel method for fabricating ytterbium-doped aluminophosphosilicate fibers involves first synthesizing amorphous Yb³⁺:AlPO₄ particles. These particles are then incorporated into the fiber core using a hybrid approach that combines Vapor Phase Delivery (VPD) and solution doping, addressing challenges like dopant distribution and background loss. bohrium.com

Single-Source Precursor Chemistry

The synthesis of aluminosilicate materials, which are compounds of silicon, aluminum, and oxygen, can be achieved through various methods. One such approach is the use of single-source precursors. This method offers a promising alternative to traditional synthesis routes that often rely on separate aluminum and silicon sources. acs.orgnih.govresearchgate.net The use of single-source molecular precursors, which contain both aluminum and silicon within a single molecule, can simplify the synthesis process and offer better control over the final material's structure and composition. rsc.orgacs.org

One notable strategy involves the direct thermal activation of phenyl-substituted single-source aluminosilicate molecular precursors. acs.orgnih.govacs.org In this method, a spiro-7-type molecular precursor, containing a central aluminum atom bonded to six silicon atoms functionalized with phenyl groups, is heated. acs.orgnih.govacs.org This process can be carried out without the need for solvents or activators, which can sometimes interfere with the formation of the desired aluminosilicate structure. acs.orgnih.govacs.org The thermal treatment under a controlled atmosphere, such as a nitrogen and oxygen mixture, leads to the formation of microporous aluminosilicates with low carbon content. acs.orgacs.org

The properties of the resulting aluminosilicate can be influenced by the specific cation present in the molecular precursor. For example, using different alkali cations (Na+, K+, Rb+, Cs+) in the precursor C⁺[Al{Ph₂Si(OSiPh₂O)₂}₂]⁻ can result in aluminosilicates with varying Si/Al ratios and surface areas. acs.orgacs.org Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has shown that the tetrahedral coordination of the aluminum atom from the original precursor is often retained in the final material. acs.orgnih.govacs.org

Another approach within single-source precursor chemistry is the hydrothermal synthesis of zeolites, a specific type of crystalline aluminosilicate. Zeolites are typically synthesized using separate aluminum and silicon sources. researchgate.netrsc.org However, researchers have demonstrated the synthesis of zeolites L and W from a single heptanuclear aluminosilicate precursor, (PyH)[Al{Ph₂Si(OSiPh₂O)₂}₂] (AlSi₆), under hydrothermal conditions with the addition of potassium hydroxide (KOH). rsc.org The type of zeolite formed can be controlled by adjusting the amount of KOH used in the synthesis. rsc.org

Hybrid mesoporous organo-aluminosilicate spheres with high aluminum content have also been synthesized using a one-pot co-condensation method at room temperature. rsc.orgrsc.org This process involves the reaction of sodium aluminate and an organosilane in the presence of a templating agent like cetyltrimethyl-ammonium bromide (CTAB). rsc.orgrsc.org These materials exhibit high surface areas and have shown potential for applications such as the removal of organic dyes from water. rsc.org

Table 1: Properties of Microporous Aluminosilicates from Single-Source Precursors

| Precursor Cation (C⁺) | Si/Al Ratio | Surface Area (m²/g) | Carbon Content (%) |

|---|---|---|---|

| PyH⁺ | 3.9 ± 0.2 | 103.1 | 1.28 |

| Na⁺ | 6.7 ± 0.2 | 246.3 | 0.10 |

| K⁺ | 5.8 ± 0.2 | 198.5 | 0.12 |

| Rb⁺ | 5.5 ± 0.2 | 175.4 | 0.15 |

| Cs⁺ | 5.2 ± 0.2 | 153.7 | 0.18 |

Data sourced from studies on the thermal activation of C⁺[Al{Ph₂Si(OSiPh₂O)₂}₂]⁻ precursors. acs.orgresearchgate.netacs.org

Atomic Layer Deposition (ALD) for Thin Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the precise, layer-by-layer growth of materials. researchgate.netuvm.edunanomembranes.org This method is particularly well-suited for creating uniform and conformal films, even on complex three-dimensional structures. researchgate.netnanomembranes.orgaip.org In the context of aluminosilicates, ALD offers excellent control over the film's thickness and composition. researchgate.netrsc.org

The ALD process for aluminum silicate typically involves the sequential exposure of a substrate to different precursor gases. aip.orgresearchgate.net For instance, trimethylaluminum (B3029685) (TMA) can be used as the aluminum precursor and a silicon-containing compound, such as tetraethoxysilane (TEOS) or silicon tetrachloride (SiCl₄), as the silicon precursor. researchgate.netacs.org An oxidizing agent, like water (H₂O) or ozone (O₃), is also used in the process. researchgate.netethz.ch

One of the challenges in the ALD of silicon oxide at low temperatures is the lack of suitable precursors that react efficiently with water. aip.org However, the incorporation of silicon oxide into an aluminum oxide ALD process has been shown to be feasible. aip.org For example, while the ALD of SiO₂ using TEOS and water is not effective on its own, incorporating this cycle into the ALD of Al₂O₃ using TMA and water allows for the deposition of an aluminum silicate film. aip.orgresearchgate.net The presence of Al-OH surface groups is believed to facilitate the reaction of the silicon precursor. aip.orgacs.org

The composition of the resulting aluminum silicate film can be controlled by adjusting the ratio of the ALD cycles for the individual oxides. rsc.org This allows for the tuning of the material's properties, such as its refractive index. researchgate.net Researchers have successfully synthesized lithium aluminosilicate (LixAlySizO) thin films by alternating the ALD growth of LiOH, Al₂O₃, and SiO₂. researchgate.netrsc.org These films are initially amorphous but can be crystallized into phases like β-eucryptite upon annealing. researchgate.netacs.org

Room-temperature ALD of aluminum silicate has also been developed using precursors like tris(dimethylamino)silane (B81438) (TDMAS) and TMA, with plasma-excited humidified argon as the oxidizer. researchgate.netaip.org This method allows for the deposition of aluminum silicate films on flexible substrates and has potential applications in sensors. aip.org

Table 2: Precursors and Conditions for ALD of Aluminum Silicate

| Aluminum Precursor | Silicon Precursor | Oxidant | Deposition Temperature (°C) | Resulting Film |

|---|---|---|---|---|

| Trimethylaluminum (TMA) | Tetraethoxysilane (TEOS) | Water (H₂O) | <300 | AlₓSiᵧO |

| Trimethylaluminum (TMA) | Silicon tetrachloride (SiCl₄) | Water (H₂O) | Not specified | Aluminum silicate |

| Trimethylaluminum (TMA) | Tris(dimethylamino)silane (TDMAS) | Plasma-excited humidified Ar | Room Temperature | Aluminum silicate |

| Dimethylaluminum isopropoxide | 2,2-dimethoxy-1,6-diaza-2-silacyclooctane (DMDAcO) | Water (H₂O) | Not specified | Al-silicate |

| Lithium tert-butoxide | Not applicable (co-deposited with Al₂O₃ and SiO₂) | Water (H₂O) | 290 | Lithium aluminosilicate (LixAlySizO) |

Data compiled from various studies on ALD of aluminosilicates. aip.orgresearchgate.netrsc.orgacs.orgaip.orgacs.org

Reactive Laser Ablation in Liquid (RLAL) for Nanomaterials

Reactive Laser Ablation in Liquid (RLAL) is a versatile, top-down method for synthesizing nanomaterials. nih.govresearchgate.netresearchgate.net This technique involves irradiating a solid target submerged in a liquid with a high-power laser beam. nih.govaip.orgresearchgate.net The intense laser pulses cause the target material to ablate, creating a plasma plume that rapidly cools and condenses in the liquid, forming nanoparticles. optica.orgaip.org A key advantage of RLAL is its ability to produce ligand-free nanoparticles, which can be beneficial for certain applications. researchgate.net

For the synthesis of aluminosilicate nanomaterials, a common approach is to ablate a silicon target in an aqueous solution containing an aluminum precursor, such as aluminum nitrate. nih.govresearchgate.net The properties of the resulting nanomaterials, including their elemental composition, crystallinity, and morphology, can be readily tuned by controlling the chemistry of the precursor solution. nih.govresearchgate.netresearchgate.net

The pH of the solution and the type of base used to adjust it have been shown to be critical parameters. nih.govresearchgate.net For instance, using ammonia (B1221849) to create alkaline conditions can lead to the formation of amorphous, fiber- or tube-like aluminosilicate nanostructures with a high aluminum content. nih.govresearchgate.netresearchgate.net In contrast, using potassium hydroxide as the base can result in highly crystalline, quasi-spherical nanoparticles composed of various aluminum silicate and potassium aluminum silicate phases. nih.govresearchgate.net

This flexibility allows for the creation of tailored nanomaterials for specific applications. nih.govresearchgate.net The RLAL method has been explored for producing a variety of nanomaterials, and its application to aluminosilicates demonstrates its potential for creating complex, multi-elemental nanostructures. acs.orgrsc.org

Table 3: Influence of RLAL Conditions on Aluminosilicate Nanomaterial Properties

| Base Used | Resulting Morphology | Crystallinity | Key Phases Formed |

|---|---|---|---|

| Ammonia (NH₃) | Fiber- or tube-like | Amorphous | High aluminum content phases |

| Potassium Hydroxide (KOH) | Quasi-spherical | Highly crystalline | Aluminum silicate and potassium aluminum silicate phases |

Data based on research on reactive laser ablation of a silicon target in an aqueous aluminum nitrate solution. nih.govresearchgate.net

Advanced Characterization and Structural Analysis of Aluminosilicate Systems

Spectroscopic Probes of Local Atomic Environments

Spectroscopic techniques offer unparalleled insight into the structural and chemical nuances of aluminum silicate (B1173343). By interacting with the nuclei and electrons within the material, these methods provide detailed information about coordination numbers, bond linkages, and elemental composition, which are fundamental to understanding its behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. For aluminosilicates, solid-state NMR, particularly Magic Angle Spinning (MAS) NMR, is indispensable for providing quantitative information about the coordination environments of aluminum and the connectivity of the silicate network. cuni.czcambridge.org

Solid-state 27Al NMR spectroscopy is the definitive method for determining the coordination environment of aluminum atoms within the aluminosilicate (B74896) framework. Aluminum can exist in tetrahedral (AlO4), pentahedral (AlO5), or octahedral (AlO6) coordination, and the 27Al chemical shift is highly sensitive to this geometry. cuni.cz

Tetrahedrally coordinated aluminum (Al(IV)) typically resonates in the range of 50–80 ppm. cuni.cz This form of aluminum substitutes for silicon in the tetrahedral framework.

Octahedrally coordinated aluminum (Al(VI)) is characterized by chemical shifts in the range of 0–10 ppm. cuni.cz

Penta-coordinated aluminum (Al(V)) , though less common, can also be identified and is often associated with disordered or amorphous phases.

Advanced techniques, such as two-dimensional (2D) Triple-Quantum MAS (3QMAS) NMR, can resolve spectrally overlapping signals from different aluminum sites, providing clearer insights into their distinct structural roles. nih.gov Research on various aluminosilicate materials, including mullite (B73837) and clays (B1170129), has demonstrated the ability of 27Al MAS NMR to quantify the occupancy of different aluminum sites. cuni.czgeoscienceworld.org For instance, studies on mullite have identified distinct isotropic chemical shifts for AlO6 (5.9 ppm) and various AlO4 units (ranging from 45.7 to 69.1 ppm), allowing for a detailed structural model. geoscienceworld.org

| Aluminum Coordination | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Tetrahedral (AlO4) | 50 – 80 | cuni.cz |

| Pentahedral (AlO5) | 30 – 40 | cuni.cz |

| Octahedral (AlO6) | 0 – 10 | cuni.cz |

29Si NMR spectroscopy provides critical information about the polymerization of the silicate network. The chemical shift of a silicon nucleus is primarily influenced by the number of bridging oxygen atoms connecting it to adjacent tetrahedra (either SiO4 or AlO4). This gives rise to the Qn notation, where 'n' represents the number of bridging oxygens for a given silicon tetrahedron.

The substitution of a neighboring silicon atom with an aluminum atom induces a predictable downfield shift in the 29Si resonance. This allows for the differentiation of Qn(mAl) sites, where 'm' is the number of aluminum atoms in the second coordination sphere. For example, well-resolved resonances in some clay minerals have been assigned to Q3(2Al), Q3(1Al), and Q3(0Al) sites. cambridge.org In aluminosilicate glasses, however, the 29Si NMR peaks are often broad and asymmetric, representing a distribution of different Qn species. berkeley.edu The analysis of these spectra provides insights into the Si/Al ratio and the degree of ordering within the glassy structure. geoscienceworld.org

| Qn Notation | Description | Structural Unit |

|---|---|---|

| Q0 | Isolated tetrahedra | Orthosilicate (B98303) |

| Q1 | End-groups in chains | Pyrosilicate/Chain end |

| Q2 | Middle-groups in chains/rings | Chain/Ring silicate |

| Q3 | Sheet or layered structures | Phyllosilicate |

| Q4 | Three-dimensional framework | Tectosilicate |

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying the chemical bonds within a material by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of those bonds. In the study of aluminum silicate, FT-IR is particularly effective for characterizing the aluminosilicate network.

The primary absorption bands of interest in the FT-IR spectra of aluminosilicates are associated with the stretching and bending vibrations of the T-O-T linkages (where T = Si or Al).

The main, strong absorption band, typically located in the 950-1250 cm⁻¹ region, is attributed to the asymmetric stretching vibrations of Si-O-Si and Si-O-Al bonds. researchgate.net The incorporation of aluminum into the silicate network causes this band to shift to a lower wavenumber. researchgate.net

Bands around 475 cm⁻¹ are characteristic of the bending vibrations of Si-O and Al-O bonds. researchgate.net

The presence of a distinct shoulder or separate peak related to Si-O-Al vibrations can provide direct evidence of the formation of an aluminosilicate framework. nih.gov

In-situ FT-IR studies have been used to monitor the polymerization process during the synthesis of aluminosilicate materials, observing shifts in the Si-O-T bands as the network forms. mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~3450 | O-H stretching (adsorbed water) | mdpi.com |

| ~1650 | O-H bending (adsorbed water) | mdpi.com |

| 950 - 1250 | Asymmetric stretching of Si-O-T (T=Si, Al) | researchgate.netmdpi.com |

| ~800 | Al-O vibrations | mdpi.com |

| ~475 | Bending vibrations of Si-O and Al-O | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. XPS analysis of aluminum silicate provides crucial information about the surface stoichiometry and the chemical environment of the constituent atoms. schweizerbart.de

By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of core-level electrons can be determined. These binding energies are unique to each element and can shift based on the element's oxidation state and local chemical environment.

Si 2p and Al 2p peaks: The binding energies of the Si 2p and Al 2p photoelectrons are used to identify the presence of silicon and aluminum and can be used to calculate the surface Si/Al ratio. mpg.de Shifts in these peak positions can indicate changes in the chemical bonding, such as the formation of Al-O-Si linkages. researchgate.net

O 1s peak: The O 1s peak can be deconvoluted into multiple components, representing oxygen in different environments, such as Si-O-Si, Si-O-Al, and non-bridging oxygen atoms. schweizerbart.de This provides detailed insight into the surface structure of the aluminosilicate network.

XPS studies have shown that the surface composition of aluminosilicates can differ from the bulk, with some studies indicating a surface enrichment of aluminum. mpg.de

| Element/Orbital | Typical Binding Energy (eV) | Information Provided | Reference |

|---|---|---|---|

| Al 2p | ~74-75 | Presence and chemical state of Aluminum | researchgate.net |

| Si 2p | ~102-103 | Presence and chemical state of Silicon | researchgate.net |

| O 1s | ~531-533 | Bonding environment of Oxygen (e.g., Si-O-Al, Si-O-Si) | schweizerbart.de |

Energy Dispersive X-ray (EDX) Spectroscopy, often coupled with Scanning Electron Microscopy (SEM), is a standard technique for determining the elemental composition of a sample. When the sample is bombarded with an electron beam, atoms emit characteristic X-rays whose energies are unique to each element. An EDX detector measures the energy and intensity of these X-rays, allowing for qualitative and quantitative analysis of the elements present. jhna.org

In the analysis of aluminum silicate, EDX is used to:

Confirm Elemental Composition: Verify the presence and quantify the relative amounts of aluminum, silicon, and oxygen in the material. researchgate.net

Assess Homogeneity: By analyzing different points on the sample, EDX can determine the uniformity of the elemental distribution.

Elemental Mapping: A powerful feature of EDX is the ability to create elemental maps. jeol.com By scanning the electron beam across an area of the sample, two-dimensional images are generated that show the spatial distribution of each element. rsc.org This is particularly useful for identifying phase separation or compositional variations within the aluminosilicate microstructure. researchgate.net

EDX analysis of amorphous aluminosilicate spheres, for example, has shown that aluminum is primarily associated with silicon, though the relative amounts can vary between individual particles. researchgate.net

| Application | Information Obtained |

|---|---|

| Point Analysis | Quantitative elemental composition at a specific location. |

| Line Scan | Variation of elemental concentration along a defined line. |

| Elemental Mapping | 2D spatial distribution and relative abundance of Al, Si, and O. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Microscopic and Morphological Investigations

Microscopic techniques are indispensable for visualizing the physical form of aluminum silicate, offering direct insight into particle size, shape, surface features, and internal structure.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for imaging the surface morphology of aluminum silicate, revealing details about particle shape and size. The morphology is heavily dependent on the synthesis method employed. For instance, aluminum silicate powder synthesized via co-precipitation exhibits a glassy state with sharp edges, whereas a two-step sol-gel method yields a mesoporous structure. nih.gov Electrochemical methods have been shown to produce aluminosilicate precursors with high uniformity in both surface morphology and particle size. unila.ac.id

| Synthesis Method | Observed Particle Morphology | Typical Particle/Crystal Size | Source |

|---|---|---|---|

| Co-precipitation | Sharp-edged, glassy state | Not specified | nih.gov |

| Two-step Sol-gel | Mesoporous structure | Not specified | nih.gov |

| Electrochemical | High uniformity | Not specified | unila.ac.id |

| RF Thermal Plasma | Spherical, amorphous | Nanosized | mtak.hu |

| Hydrothermal Synthesis | Spheres packed with small particles | ~1 µm | nih.gov |

| Hydrothermal Synthesis (varied sources) | Nanosized particles, spherical/plate-like mixtures, or lamellar structures | Not specified | nih.gov |

Transmission Electron Microscopy (TEM) for Nanostructure

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the investigation of the internal nanostructure of aluminum silicate materials. mtak.hu It has been instrumental in observing the real-time nanostructural evolution of sodium aluminosilicate hydrate (B1144303) (NASH) gel using cryogenic TEM (cryo-TEM). researchgate.netmonash.edu These studies revealed a multi-step nucleation and growth mechanism, starting with the formation of prenucleation clusters around 1–2 nm in size, which then agglomerate into larger, partially polymerized globules of approximately 15 nm. monash.edu

TEM is also used to characterize the nanostructure of coatings, such as examining the morphology of an aluminosilicate layer on silicon dioxide nanowires. researchgate.net In studies of materials produced by RF thermal plasma, TEM analysis, in conjunction with electron diffraction patterns, confirmed the amorphous nature of the resulting nanoparticles. mtak.hu Furthermore, in-situ TEM allows for the observation of dynamic structural changes under specific conditions, such as the generation of spinel blocks in Na-β″-alumina caused by the conduction of sodium ions under electron beam irradiation. mdpi.com

| Material/System | Technique | Observed Nanostructural Features | Size Scale | Source |

|---|---|---|---|---|

| Sodium Aluminosilicate Hydrate (NASH) Gel | Cryo-TEM | Prenucleation clusters and their agglomeration into globules | Clusters: ~1–2 nm; Globules: ~15 nm | monash.edu |

| Alumino-silicate Nanoparticles | TEM | Confirmation of amorphous structure | N/A | mtak.hu |

| Na-β″-Alumina | In-situ TEM | Generation of spinel blocks due to Na⁺ ion conduction | Atomic/crystal lattice scale | mdpi.com |

| Aluminosilicate Coating on SiO₂-NWs | TEM | Morphology of the coating | Nanoscale | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography and quantifying the roughness of materials at the nanoscale. researchgate.neticspicorp.com The technique provides high-resolution, three-dimensional images of the surface, allowing for precise measurements of texture and features. icspicorp.comchalcogen.ro

| Citric Acid Treatment Time | Concave Feature Diameter | Surface Roughness (Ra) | Source |

|---|---|---|---|

| 10 hours | 0.8 µm | 65.7 nm | researchgate.net |

| 13.5 hours | 1.2 µm | 94.8 nm | researchgate.net |

| 16 hours | 1.5 µm | 120.3 nm | researchgate.net |

Diffraction and Scattering for Structural Determination

Diffraction and scattering techniques are essential for probing the atomic and mesoporous structure of aluminum silicate, providing information on crystallinity, phase composition, and pore arrangement.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a primary analytical method used to determine the phase composition and degree of crystallinity in aluminum silicate materials. It can effectively distinguish between crystalline and amorphous structures. Many synthetic routes for aluminum silicate result in an amorphous product, which is characterized in an XRD pattern by a broad, non-distinct peak. mtak.huresearchgate.netugm.ac.id Specifically, a broad hump centered around a 2θ value of 25 degrees is considered indicative of an amorphous aluminosilicate phase. nih.gov

While many as-synthesized aluminosilicates are amorphous, crystalline phases can be induced through processes like sintering at high temperatures. unila.ac.id For example, sintering an amorphous precursor at 850 °C can lead to the formation of quartz and a small amount of mullite, and at 1400 °C, the material can transform into mullite. unila.ac.id The Scherrer equation can be applied to the XRD peak broadening to estimate the crystallite size of these phases, with calculated sizes of 50 nm for quartz and 30 nm for mullite in one study. unila.ac.id XRD is also used to identify the formation of mesostructured materials, which exhibit characteristic peaks at low 2θ angles corresponding to ordered pore arrangements. researchgate.net

| Material Condition | Key XRD Observation | Identified Phases | Crystallite Size / Spacing | Source |

|---|---|---|---|---|

| As-synthesized powder | Broad peak around 2θ = 25° | Amorphous | N/A | nih.gov |

| Sintered at 850 °C | Characteristic peaks for crystalline phases | Quartz, Alumina (B75360), Mullite | Quartz: ~50 nm | unila.ac.id |

| Sintered at 1400 °C | Characteristic peaks for crystalline phase | Mullite | Mullite: ~30 nm | unila.ac.id |

| Mesostructured (as-synthesized) | Basal peak at low 2θ | Hexagonal arrangement of pores | d₁₀₀ spacing: 45 - 45.7 Å | researchgate.net |

Small-angle X-ray Scattering (SAXS) for Mesostructure

Small-angle X-ray Scattering (SAXS) is a specialized technique used to investigate structures on a larger scale than atomic distances, making it ideal for characterizing the mesostructure of porous materials like aluminum silicate. researchgate.net SAXS data can provide detailed information about pore size, shape, and arrangement.

For mesoporous aluminosilicates, such as those with MCM-41 (hexagonal) or MCM-50 (lamellar) structures, SAXS can reveal structural parameters and the nature of interfaces. researchgate.net The scattering curve can indicate a fractal interface in precursor materials. researchgate.net Upon calcination, the nature of this fractal region changes depending on the structure: for hexagonal MCM-41 types, it tends to disappear, while for lamellar MCM-50 types, the fractal dimension increases. researchgate.net The portion of the SAXS curve reflecting the ordered structure allows for the determination of key parameters. For hexagonal structures, the hexagonal parameter has been found to range from 4.6 to 5.8 nm, with an estimated wall thickness of about 0.7 nm. For lamellar structures, the data can be consistent with a superposition of layers with thicknesses in the range of 2.5 to 3.3 nm. researchgate.net

| Structure Type | Parameter | Typical Value | Source |

|---|---|---|---|

| Hexagonal (MCM-41 type) | Hexagonal parameter | 4.6 - 5.8 nm | researchgate.net |

| Wall thickness | ~0.7 nm | researchgate.net | |

| Lamellar (MCM-50 type) | Layer thickness 1 | ~3.3 nm | researchgate.net |

| Layer thickness 2 | ~2.85 nm | researchgate.net | |

| Layer thickness 3 | ~2.5 nm | researchgate.net |

X-ray Reflectivity (XRR) for Thin Film Characteristics

X-ray Reflectivity (XRR) is a non-destructive analytical technique utilized to characterize the surface and interfacial structures of thin films and multilayered materials. mat-cs.com This method is particularly adept at determining critical parameters such as film thickness, density, and surface as well as interface roughness with high precision. blue-scientific.comwisc.edu The fundamental principle of XRR involves directing a beam of X-rays onto a sample at grazing incident angles and measuring the intensity of the reflected X-rays as a function of the angle. mat-cs.com

The technique relies on the reflection and refraction of X-rays at the interfaces between different layers within the material. alfa-chemistry.com When X-rays strike a flat surface at a very small angle, total reflection can occur below a certain critical angle, which is dependent on the electron density of the material. rigaku.com Above this critical angle, the X-ray beam penetrates the material, and reflections from the top surface and the interfaces between layers interfere with each other, creating a pattern of interference fringes. alfa-chemistry.comrigaku.com

The analysis of this interference pattern allows for the determination of several key characteristics of the thin film:

Thickness: The periodicity of the interference oscillations in the XRR curve is directly related to the thickness of the film. Thicker films will produce more frequent oscillations. rigaku.com

Density: The critical angle for total external reflection is proportional to the square root of the electron density of the material. By determining the critical angle from the XRR data, the density of the film can be calculated. rigaku.com

Roughness: The rate at which the reflected intensity decreases with increasing angle is indicative of the surface and interface roughness. A smoother surface leads to a slower decay in reflectivity. rigaku.com

XRR is a versatile technique applicable to a wide array of materials, including both crystalline and amorphous films. wisc.edurigaku.com It is highly sensitive to variations in electron density, enabling the characterization of films with sub-nanometer precision. mat-cs.com A significant advantage of XRR is that it does not require prior knowledge of the material's optical properties and necessitates minimal sample preparation. wisc.edu

Table 1: Illustrative XRR Data for an Aluminum Silicate Thin Film

| Parameter | Value | Unit |

| Film Thickness | 50.2 | nm |

| Film Density | 2.85 | g/cm³ |

| Surface Roughness (Film-Air) | 0.8 | nm |

| Interface Roughness (Film-Substrate) | 1.2 | nm |

Surface Area and Porosity Assessment

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) theory provides the basis for a critical technique in the physical characterization of porous and finely divided materials, such as silicic acid, aluminum salt. wikipedia.org This method is widely employed to determine the specific surface area of a solid material, which is a crucial parameter influencing its adsorption capacity, catalytic activity, and dissolution rates. iitk.ac.inmalvernpanalytical.com The BET analysis is based on the physical adsorption of a gas, most commonly nitrogen, onto the surface of the material at a constant temperature, typically that of liquid nitrogen (77 K). wikipedia.org

The core of the BET theory is an extension of the Langmuir theory of monolayer adsorption to multilayer adsorption. wikipedia.org The analysis involves measuring the amount of gas adsorbed by the sample over a range of relative pressures. The resulting adsorption isotherm, a plot of the volume of gas adsorbed versus the relative pressure, is then analyzed using the BET equation. This equation relates the amount of adsorbed gas to the pressure and allows for the calculation of the amount of gas required to form a single molecular layer (a monolayer) on the entire surface of the material.

From the monolayer capacity, and knowing the cross-sectional area of the adsorbate molecule (e.g., 0.162 nm² for nitrogen), the total surface area of the material can be calculated. wikipedia.org The specific surface area is then expressed in square meters per gram (m²/g).

The shape of the nitrogen adsorption-desorption isotherm can provide initial insights into the nature of the porosity. For instance, a Type IV isotherm is characteristic of mesoporous materials (pore diameters between 2 and 50 nm). researchgate.netbath.ac.uk

Table 2: Representative BET Surface Area Data for Different Aluminosilicate Samples

| Sample ID | BET Specific Surface Area (m²/g) |

| Aluminosilicate A | 150 |

| Aluminosilicate B | 275 |

| Aluminosilicate C | 420 |

Porosimetry for Pore Size Distribution

Porosimetry is a technique used to determine various aspects of a material's porous nature, such as pore volume and pore size distribution. For mesoporous materials like many aluminosilicates, this analysis is often performed using the same nitrogen adsorption-desorption isotherm data collected for BET analysis. orientjchem.orgmdpi.com The Barrett-Joyner-Halenda (BJH) method is a widely used model for calculating the pore size distribution from the desorption branch of the isotherm. orientjchem.orgmdpi.com

The BJH method is based on the principle that as the pressure of the gas over the sample is decreased, the condensed gas in the pores will evaporate. The pressure at which evaporation occurs is related to the size of the pore, as described by the Kelvin equation. By analyzing the volume of gas desorbed at each pressure step, a distribution of pore sizes can be calculated. orientjchem.org

This analysis provides valuable information about the porous structure of the aluminum silicate, including:

Average Pore Diameter: The mean diameter of the pores within the material.

Pore Volume: The total volume of the pores per unit mass of the material.

Pore Size Distribution: A plot showing the relative abundance of pores of different sizes.

The pore size distribution can reveal whether a material has a narrow or broad range of pore sizes, which can be critical for applications such as catalysis and separation, where specific pore dimensions are required. For instance, a narrow pore size distribution centering at a particular diameter indicates a high degree of uniformity in the porous structure. orientjchem.org

Table 3: Example Porosimetry Data for an Aluminosilicate Sample

| Parameter | Value | Unit |

| Total Pore Volume (BJH) | 0.45 | cm³/g |

| Average Pore Diameter (BJH) | 6.5 | nm |

| Peak of Pore Size Distribution | 5.8 | nm |

Thermal Behavior Analysis

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.com This technique is invaluable for determining the thermal stability and composition of materials like this compound. linseis.com The output of a TGA experiment is a TGA curve, which plots the mass of the sample against temperature. mt.com

By analyzing the TGA curve, one can identify the temperatures at which the material undergoes decomposition, oxidation, or loss of volatiles such as water. mt.comresearchgate.net Each step-wise loss of mass on the TGA curve corresponds to a specific thermal event. For aluminosilicates, these events can include:

Dehydration: The initial weight loss at lower temperatures (typically below 200°C) is often attributed to the removal of physically adsorbed water.

Dehydroxylation: At higher temperatures, the loss of structural water from hydroxyl groups within the aluminosilicate framework occurs.

Decomposition: At even higher temperatures, the material may undergo further decomposition or phase transformations.

The extent of mass loss at each stage provides quantitative information about the composition of the material, such as the amount of water content or the proportion of organic templates in synthetic aluminosilicates. researchgate.net The thermal stability of the material is indicated by the temperature at which significant mass loss begins.

Table 4: TGA Data for a Hydrated Aluminosilicate Sample

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 200 | 5.2 | Removal of adsorbed water |

| 200 - 500 | 8.5 | Dehydroxylation |

| > 500 | 2.1 | Gradual decomposition |

Differential Thermal Analysis (DTA) for Phase Transitions

Differential Thermal Analysis (DTA) is a thermoanalytic technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to a controlled temperature program. wikipedia.org This technique is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, crystallization, melting, and solid-state reactions. wikipedia.orgworldoftest.com

The DTA curve plots the differential temperature (ΔT) against the sample temperature. The key features of a DTA curve are:

Endothermic Peaks: These peaks point downwards and represent processes that absorb heat, such as melting, boiling, sublimation, and the removal of crystalline water. worldoftest.com

Exothermic Peaks: These peaks point upwards and indicate processes that release heat, such as crystallization, oxidation, and some decomposition reactions. worldoftest.com

For aluminosilicates, DTA can reveal important information about their thermal behavior. For example, an endothermic peak at around 100-200°C would correspond to the removal of adsorbed water, corroborating TGA data. trb.org An exothermic peak at higher temperatures could indicate the crystallization of an amorphous aluminosilicate into a more ordered crystalline phase. trb.org The temperatures at which these peaks occur are characteristic of the specific material and can be used for identification and to assess its thermal history and stability. wikipedia.org

Table 5: DTA Peak Analysis for an Aluminosilicate Material

| Peak Temperature (°C) | Peak Type | Interpretation |

| 150 | Endothermic | Loss of adsorbed water |

| 580 | Endothermic | Dehydroxylation |

| 980 | Exothermic | Crystallization to a new phase |

In-Situ Techniques for Reaction Monitoring

Real-time monitoring of the synthesis of aluminosilicate materials, such as zeolites, is critical for understanding the complex mechanisms of their formation. While techniques like in-situ Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy have been employed to study the evolution of species in the solid and liquid phases, other methods can provide complementary information on the physical and gaseous changes occurring during the reaction.

Quartz Crystal Microbalance (QCM)

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique capable of detecting minute mass changes on the surface of a quartz crystal resonator in real-time. nih.gov An extension of this technique, QCM with Dissipation monitoring (QCM-D), simultaneously measures the change in resonant frequency (Δf) and the energy dissipation (ΔD) of the crystal's oscillation. This dual measurement provides information not only on the mass of the adsorbed layer but also on its viscoelastic properties, such as rigidity and softness. biolinscientific.com

In the context of aluminosilicate synthesis, QCM-D can be a powerful tool for monitoring the deposition and growth of thin films from precursor solutions. The QCM sensor, typically coated with a material like gold or silica (B1680970), can be exposed to the synthesis solution, and the changes in frequency and dissipation can be recorded as the aluminosilicate material nucleates and grows on the surface.

Research Findings:

While direct in-situ monitoring of the complete synthesis of "this compound" from aqueous precursors using QCM is not extensively documented in readily available literature, the technique has been utilized in related areas, such as the fabrication of zeolite films for specific applications. For instance, nanosized ZSM-5 zeolite films have been fabricated on QCM sensors for the purpose of gas sensing. myu-group.co.jp In such applications, the QCM is used to measure the adsorption of target gas molecules onto the already-synthesized zeolite film by detecting the corresponding frequency shifts. myu-group.co.jp

The principle of QCM-D allows for the real-time analysis of various surface phenomena, including adsorption, desorption, and structural changes in thin films. biolinscientific.com For example, a decrease in the resonant frequency (negative Δf) typically indicates an increase in mass on the sensor surface, which would correspond to the deposition of the aluminosilicate material. The simultaneous measurement of dissipation (ΔD) can provide insights into the structural nature of the deposited film. A low dissipation value suggests a rigid and compact layer, while a high dissipation value indicates a softer, more viscoelastic, or hydrated film. biolinscientific.com

The table below illustrates a hypothetical data set based on the principles of QCM-D for monitoring the deposition of an aluminosilicate film.

| Time (minutes) | Frequency Change (Δf) (Hz) | Dissipation Change (ΔD) (x10⁻⁶) | Interpretation |

| 0 | 0 | 0 | Baseline established with precursor solution. |

| 10 | -5 | 1 | Initial nucleation and formation of a rigid layer. |

| 30 | -20 | 3 | Continued growth of the aluminosilicate film. |

| 60 | -50 | 8 | Film becomes thicker and potentially more hydrated. |

| 90 | -75 | 12 | Further growth and possible structural rearrangement. |

| 120 | -90 | 10 | Film growth slows, and the layer becomes more compact. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This hypothetical data demonstrates how QCM-D could track the progress of aluminosilicate film formation, providing valuable kinetic and structural information that is not easily accessible through ex-situ characterization methods.

Quadrupole Mass Spectrometry (QMS)

Quadrupole Mass Spectrometry (QMS) is an analytical technique used to identify and quantify the composition of gases. In the context of materials synthesis, QMS can be employed for in-situ monitoring of the gas phase, providing real-time information on the consumption of gaseous reactants or the evolution of volatile byproducts during a reaction. This is particularly relevant for synthesis methods that involve the decomposition of precursors, such as in the formation of zeolites from templates.

During the synthesis of certain aluminosilicates, particularly zeolites, organic molecules known as structure-directing agents (SDAs) or templates are often used. The thermal decomposition of these templates is a critical step in creating the porous structure of the zeolite. QMS can be coupled with thermal analysis techniques like thermogravimetric analysis (TGA) to identify the gaseous species evolved during the calcination process.

Research Findings:

Studies on the synthesis of MFI-type zeolites, which are a class of aluminosilicates, have utilized TGA coupled with mass spectrometry to monitor the decomposition of the tetrapropylammonium (B79313) (TPA) template. diva-portal.org By analyzing the mass-to-charge ratio of the evolved gases, researchers can identify the decomposition products and understand the mechanism and temperature range of template removal.

The data from such an analysis can reveal the sequence of decomposition events. For example, the evolution of propene and ammonia (B1221849) at specific temperatures can indicate the Hofmann elimination pathway for TPA decomposition.

The following table provides an example of the types of data that can be obtained from a TGA-MS analysis of an as-synthesized aluminosilicate containing an organic template.

| Temperature (°C) | Mass Loss (%) | Evolved Gas Species (m/z) | Interpretation |

| 100-200 | 5 | 18 (H₂O) | Desorption of physically adsorbed water. |

| 250-350 | 10 | 42 (Propene), 17 (Ammonia) | Initial decomposition of the organic template. |

| 350-450 | 15 | 44 (CO₂), 18 (H₂O) | Further oxidation of template fragments. |

| 450-550 | 8 | 44 (CO₂), 18 (H₂O) | Complete combustion of residual carbonaceous species. |

| >550 | 2 | - | Stabilization of the aluminosilicate framework. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This in-situ analysis of the gaseous byproducts provides crucial information for optimizing the calcination process to ensure complete template removal without damaging the crystalline aluminosilicate structure.

Theoretical and Computational Studies on Aluminosilicate Chemistry

Molecular Dynamics (MD) Simulations of Amorphous Structures

Molecular dynamics (MD) simulations, a computational method for studying the physical movements of atoms and molecules, have been instrumental in characterizing the amorphous structures of aluminosilicates. By simulating the interactions of a large number of particles over time, MD can predict the material's properties and reveal the underlying structural motifs and dynamic processes.

MD simulations of amorphous aluminosilicates, such as (Al2O3)2(SiO2), reveal a disordered tetrahedral network structure. Even at high temperatures, around 4000 K, the majority of aluminum (Al) and silicon (Si) atoms are fourfold coordinated by oxygen (O) atoms, forming AlO4 and SiO4 tetrahedra, respectively. The arrangement of these tetrahedra, however, is distinct from that in pure silica (B1680970). The packing of AlO4 tetrahedra is notably different, with a higher likelihood of Al being involved in small-membered rings.

A characteristic feature observed in these simulations is the presence of two-membered rings containing two aluminum atoms, where the shared oxygen atoms form a "tricluster"—an oxygen atom surrounded by four cations. On a larger scale, the system can exhibit microphase separation, where an aluminum-rich network structure percolates through the SiO2 network. This structural feature gives rise to a prepeak in the static structure factor, which has been shown to be in good agreement with experimental X-ray data. In peraluminous compositions (Al/Na > 1), simulations have also identified the presence of oxygen triclusters and small quantities of five-fold coordinated aluminum ions.

The connectivity of the aluminosilicate (B74896) network can also be influenced by the presence of other elements. For instance, in Al-rich calcium silicate (B1173343) hydrated (C-S-H) gels, the presence of aluminum atoms has been shown to favor the formation of three-dimensional structures.

Table 1: Coordination and Structural Features from MD Simulations

| Feature | Description |

| Coordination | Most Al and Si atoms are fourfold coordinated by oxygen, forming AlO4 and SiO4 tetrahedra. |

| Ring Structures | High probability of Al involvement in small-membered rings, particularly two-membered rings with two Al atoms. |

| Triclusters | Oxygen atoms shared in two-membered Al-O rings can form triclusters (oxygen surrounded by four cations). |

| Microphase Separation | An Al-rich network can percolate through the SiO2 network, leading to a prepeak in the static structure factor. |

| Peraluminous Features | Presence of five-fold coordinated aluminum and oxygen triclusters in compositions with Al/Na > 1. |

MD simulations are also a powerful tool for investigating the movement of atoms and ions within the aluminosilicate matrix. These simulations have demonstrated that the diffusion dynamics in amorphous aluminum silicate are significantly faster than in pure SiO2.

Studies on amorphous (Al2O3)2(SiO2) have shown that the self-diffusion constants for oxygen and aluminum are very similar and are about 2 to 3 times larger than that of silicon. This suggests a cooperative movement between oxygen and the network-forming atoms in [SiO4] and [AlO4] tetrahedra. In calcium aluminosilicate slags, the general sequence of diffusivity for the constituent atoms is Ca > Al > O > Si. The diffusion coefficients of Al, Si, and O show similar trends with changes in composition, again indicating cooperative motion.

The rate of diffusion is influenced by several factors, including temperature and the chemical composition of the material. At higher temperatures, atoms have more energy to move, leading to a faster diffusion rate. The structure of the aluminosilicate network, such as its degree of polymerization and the presence of structural defects, also plays a crucial role in determining the diffusivities of different atomic species.

Table 2: Relative Self-Diffusion Constants from MD Simulations

| Atom | Relative Diffusivity |

| Oxygen (O) | Similar to Aluminum |

| Aluminum (Al) | Similar to Oxygen |

| Silicon (Si) | 2-3 times smaller than O and Al |

Density Functional Theory (DFT) for Molecular-Level Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular-level interactions in aluminosilicates, providing detailed insights into bond energetics, surface reactivity, and catalytic mechanisms.

DFT calculations have been employed to study the hydrolysis of Si-O and Al-O bonds, a fundamental process in the dissolution of aluminosilicate minerals. By modeling molecular clusters that are representative of the mineral surface, such as (HO)3Al-O-Si(OH)3, researchers can calculate the energy barriers for bond breaking.

These studies have shown that breaking the Al-O bond is energetically easier than breaking the Si-O bond on the aluminosilicate mineral surface. For instance, the calculated barrier height for the hydrolysis of an Al-terminated site was found to be 22.23 kJ/mol, which is significantly lower than the 76.13 kJ/mol calculated for a Si-terminated site. This lower activation energy for Al-O bond hydrolysis is attributed to the lower bond energy and symmetry of the Al-O-Si linkage compared to the Si-O-Si linkage. These theoretical findings support experimental observations that the concentration of aluminum leached from aluminosilicates in acidic conditions is higher than that of silicon.

Table 3: Calculated Hydrolysis Activation Energy Barriers

| Bond Type | Calculated Barrier Height (kJ/mol) |

| Si-O-Si | 76.13 |

| Al-O-Si | 22.23 |

The reactivity of aluminosilicate surfaces is greatly influenced by the surrounding environment, particularly the pH. DFT calculations have demonstrated that protonation of the terminal oxygen atoms on the mineral surface plays a crucial role in facilitating hydrolysis.

In acidic conditions, where terminal oxygen atoms are protonated, the energy barriers for both Si-O and Al-O bond hydrolysis are dramatically reduced. For the Si-O-Si linkage, the barrier height was calculated to decrease to 6.71 kJ/mol with protonation, a reduction of over 90%. For the Al-O-Si linkage, the barrier height decreased to -0.86 kJ/mol, indicating that the reaction becomes nearly barrierless upon protonation. This significant lowering of the activation energy is a key factor in the increased dissolution of aluminosilicates in acidic environments. The energetics of deprotonation and dimerization reactions are also highly dependent on the pH, underscoring the importance of accurately modeling the solution environment in theoretical studies.

Table 4: Effect of Protonation on Hydrolysis Barrier Heights

| Bond Type | Barrier Height without Protonation (kJ/mol) | Barrier Height with Protonation (kJ/mol) |

| Si-O-Si | 76.13 | 6.71 |

| Al-O-Si | 22.23 | -0.86 |

Aluminosilicates, particularly in their porous forms like zeolites, are crucial industrial catalysts. Their catalytic activity is often linked to the presence of acid sites. While Brønsted acid sites (proton donors) have been extensively studied, the role of Lewis acid sites (electron pair acceptors) has gained increasing attention.

DFT calculations, often in conjunction with experimental techniques like solid-state NMR, have become a powerful tool for characterizing these Lewis acid sites. These studies involve preparing model aluminosilicate networks with specific types of aluminum centers, such as [L-AlO3] (where L is a ligand like THF or pyridine) and [AlO4]−. DFT is then used to calculate the NMR parameters for these model structures, which can be compared with experimental data to assign the observed spectroscopic signals to specific aluminum species. This combined approach has established a clear correlation between the decrease in the symmetry of the Al centers and an increase in the observed quadrupolar coupling constant, a key NMR parameter.

Furthermore, DFT can be used to investigate the mechanisms of catalytic reactions on these acid sites. For example, in the dehydration of ethanol (B145695) to ethylene (B1197577) on the H-ZSM-5 zeolite, DFT calculations have shown that diethyl ether is a key intermediate, proceeding through an ethoxide intermediate in the rate-determining step. By calculating the energies of reactants, transition states, and products, DFT can elucidate the reaction pathways and determine the apparent activation energies for different mechanistic steps. This molecular-level insight is invaluable for understanding and optimizing the performance of aluminosilicate catalysts.

Quantum Chemical Approaches to Interfacial Phenomena

Quantum chemical methods provide powerful tools for investigating the intricate phenomena occurring at the interfaces of aluminosilicates with various environments, such as water and dissolved ions. These computational approaches, primarily Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer molecular-level insights into the structural, energetic, and reactive properties of these interfaces, which are crucial for understanding and predicting their behavior in diverse applications.

Detailed Research Findings

Interfacial Structure and Bonding:

Quantum chemical simulations have been instrumental in elucidating the atomic-scale structure of aluminosilicate surfaces and their interactions with adjacent phases. Molecular dynamics simulations reveal the distribution and orientation of molecules, such as water, at the interface. For instance, at the interface of amorphous calcium aluminosilicate with liquid water, simulations show moderate ingress of water into the porous glass structure.

These simulations provide precise information about the bond lengths and angles at the interface. The Si-O bond lengths are typically found to be in the range of 1.5–1.8 Å, while Al-O bond lengths are slightly longer, ranging from 1.7–2.1 Å. The coordination environment of aluminum atoms at the surface is a key factor influencing interfacial properties. Aluminum can exist in tetrahedral [AlO4], pentacoordinate [AlO5], and octahedral [AlO6] coordinations, with the distribution of these species depending on the specific aluminosilicate composition and structure.

Table 1: Typical Interatomic Distances in Aluminosilicate Structures Determined by Quantum Chemical Calculations

Bond Type Typical Bond Length (Å) Source Si-O 1.5 - 1.8 Al-O 1.7 - 2.1 Na-O 2.0 - 3.0

Ion Exchange and Adsorption:

Aluminosilicates, particularly zeolites, are renowned for their ion-exchange capabilities. Quantum chemical calculations provide a means to understand the thermodynamics and kinetics of these processes at a fundamental level. First-principles calculations have been used to study the exchange of ions such as Na+, Ca2+, Sr2+, and Ba2+ in zeolites. These studies reveal that the adsorption energies of ions are significantly influenced by their charge and size, as well as the local structure of the aluminosilicate framework.

DFT calculations have been used to determine the binding energies of a wide range of metal cations to aluminosilicate oligomers. The results show a strong correlation between the binding energy and the ionic potential of the cation. This information is crucial for predicting the selectivity of ion exchange and the stability of exchanged cations within the aluminosilicate structure.

Isomorphous Substitution:

The substitution of Si4+ and Al3+ by other cations (isomorphous substitution) within the aluminosilicate framework is a common phenomenon that significantly alters the material's properties. Quantum chemical studies have been employed to investigate the effects of substituting silicon with germanium (Ge) and aluminum with gallium (Ga). These substitutions can influence the electronic structure, bond lengths, and ultimately the interfacial reactivity of the material. For instance, theoretical studies on sodalite, a type of aluminosilicate, have predicted how such chemical modifications can tune its photochromic properties.

Mentioned Compounds

Compound Name Silicic acid, aluminum salt Silicon Aluminum Germanium Gallium Sodalite Zeolite

Formation Mechanisms of Aluminosilicate Phases in Environmental and Engineered Systems

Geochemical Pathways of Aluminosilicate (B74896) Precipitation

In natural systems, the formation of aluminosilicate minerals is predominantly driven by the chemical weathering of primary rocks and the subsequent precipitation of secondary minerals.

Mineral Weathering and Secondary Mineral Formation

The initial step in the geochemical formation of aluminosilicates is the weathering of primary minerals. This process involves the breakdown of rocks, soils, and minerals through contact with the Earth's atmosphere, water, and biological organisms. Chemical weathering, in particular, alters the chemical composition of rocks and minerals. For instance, aluminosilicate minerals rich in feldspar (B12085585) commonly weather to form kaolinite (B1170537). tulane.edu This transformation is favored by acidic conditions which help leach away ions such as sodium, potassium, calcium, magnesium, and iron. tulane.edu